(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H28N4O6S3 and its molecular weight is 552.68. The purity is usually 95%.
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Biological Activity
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement that includes an azepane ring, a sulfonamide moiety, and a benzo[d]thiazole component. These structural elements are often associated with significant biological activity, particularly in the realms of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N3O4S2, with a molecular weight of approximately 442.38 g/mol. The compound's stereochemistry is indicated by the (Z) configuration, which refers to the spatial arrangement around the double bond in the ylidene group. The presence of the sulfonamide group suggests potential interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : As a sulfonamide derivative, it may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines by targeting pathways involved in cell proliferation and survival.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated that related compounds can inhibit bacterial growth effectively. For instance, derivatives featuring a thiazole ring have been associated with strong anti-inflammatory activity through cyclooxygenase inhibition .
Anticancer Activity
Studies focusing on the structure-activity relationship (SAR) of thiazole derivatives have revealed that certain substitutions enhance anticancer potency. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
- In Vitro Evaluation : A study involving a related thiazole compound demonstrated significant inhibition of cancer cell proliferation in human breast cancer cell lines (MCF-7). The compound was able to induce apoptosis at concentrations lower than those typically required for established chemotherapeutics.
- Animal Models : In vivo studies using murine models of inflammation showed that compounds with similar structural motifs effectively reduced carrageenan-induced paw edema, indicating potential therapeutic applications in inflammatory diseases .
Data Tables
Property | Value |
---|---|
Molecular Formula | C23H26N3O4S2 |
Molecular Weight | 442.38 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Biological Activity | Observations |
---|---|
Antimicrobial | Effective against various strains |
Anticancer | Induces apoptosis in MCF-7 cells |
Anti-inflammatory | Reduces edema in animal models |
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S3/c1-33-15-14-27-20-11-10-19(35(24,29)30)16-21(20)34-23(27)25-22(28)17-6-8-18(9-7-17)36(31,32)26-12-4-2-3-5-13-26/h6-11,16H,2-5,12-15H2,1H3,(H2,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMJCUXTGAIWNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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